molecular formula C14H17O5PS B1679056 Potasan CAS No. 299-45-6

Potasan

Cat. No. B1679056
Key on ui cas rn: 299-45-6
M. Wt: 328.32 g/mol
InChI Key: KNIUHBNRWZGIQQ-UHFFFAOYSA-N
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Patent
US03956500

Procedure details

N-Methyl-N-trichloromethanesulfenylcarbamoyl fluoride was prepared from methylcarbamoyl fluoride and trichloromethanesulfenyl chloride according to the method reported in West Germany Pat. No. 1.297,095 (Farbenfabriken Bayer, A. G), June 12, 1969.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([F:5])=[O:4].[Cl:6][C:7]([Cl:11])([Cl:10])[S:8]Cl.CCOP(OC1C=CC2C(C)=CC(OC=2C=1)=O)(OCC)=S>>[CH3:1][N:2]([S:8][C:7]([Cl:11])([Cl:10])[Cl:6])[C:3]([F:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(SCl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)F)SC(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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